4-(1-Bromo-2-phenylethyl)-1,1'-biphenyl
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Overview
Description
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a bromo-substituted phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl typically involves the bromination of 1,1’-biphenyl followed by the introduction of a phenylethyl group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the biphenyl structure under controlled conditions. The phenylethyl group can then be added through a Friedel-Crafts alkylation reaction using phenylethyl bromide as the alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenylethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include de-brominated biphenyl or hydrogenated phenylethyl derivatives.
Scientific Research Applications
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the phenylethyl group can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-phenylethane
- 1-Bromo-4-(1-bromo-2-phenylethyl)benzene
- 2-Bromo-1-phenylethane
Uniqueness
4-(1-Bromo-2-phenylethyl)-1,1’-biphenyl is unique due to its biphenyl core and the specific positioning of the bromo-substituted phenylethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
56181-61-4 |
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Molecular Formula |
C20H17Br |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(1-bromo-2-phenylethyl)-4-phenylbenzene |
InChI |
InChI=1S/C20H17Br/c21-20(15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI Key |
DGJADIBNFSHTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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